N-アセチルノイラミン酸α(2-3)ガラクトースβ(1-4)N-アセチルグルコサミン-β-pNP

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

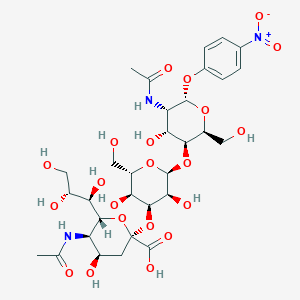

Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP is a useful research compound. Its molecular formula is C31H45N3O21 and its molecular weight is 795.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neu5Ac alpha(2-3)Gal beta(1-4)GlcNAc-beta-pNP including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ウイルス感染研究

この化合物は、ウイルスの受容体糖鎖に対する認識特異性を決定する方法で使用されます。 ウイルスが宿主細胞を感染前にどのように識別し、付着するかを理解するのに役立ち、これは抗ウイルス薬やワクチンの開発に不可欠です .

糖化学分析

これは、糖化学分析のための化学合成された糖質エピトープとして機能します。 このアプリケーションは、グリカン構造と機能を研究する研究者がいる糖科学で重要です .

化学生物学

化学生物学では、この化合物は生物システムと化学プロセスの間の相互作用を研究するために使用されます。 病気の治療のための新しい経路を特定するのに役立ちます .

感染症研究

この化合物は、感染症研究に応用され、病原体と宿主の相互作用の研究を支援し、治療戦略の開発に貢献します .

シアロシドの化学合成

これは、細胞認識プロセスに重要であり、免疫学および腫瘍学に影響を与えるシアロシドの化学合成に関与しています .

ウイルス関連グリカンエピトープの研究

この化合物は、ウイルス進化、伝播、および感染メカニズムの理解に不可欠なウイルス関連グリカンエピトープを研究するために使用されます .

生物活性

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP is a complex carbohydrate compound that plays a significant role in various biological processes, particularly in cell signaling and immune responses. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP consists of:

- N-acetylneuraminic acid (Neu5Ac) : A sialic acid that contributes to the compound's biological functions.

- Galactose (Gal) : Linked to Neu5Ac, it plays a role in cell-cell interactions.

- N-acetylglucosamine (GlcNAc) : A component that is crucial for glycosylation processes.

The molecular formula is C31H45N3O21, with a molecular weight of approximately 795.70 g/mol .

Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP interacts with various biological targets, including:

- Lectins : These glycan-binding proteins recognize specific sugar sequences, facilitating cell adhesion and signaling. The Maackia amurensis leukoagglutinin specifically binds to the Neu5Ac α(2-3)Gal sequence, which is crucial for histochemical studies .

- Viral Hemagglutinin : The compound mimics cell surface carbohydrates, potentially disrupting the binding of influenza viruses to host cells. This interaction can inhibit viral infection by blocking the hemagglutinin's ability to attach to sialic acid residues on host cells .

Biological Activity and Applications

The biological activity of Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP can be summarized as follows:

- Cell Signaling : It plays a role in mediating cellular interactions and signaling pathways, particularly in immune responses and pathogen recognition .

- Glycosylation Studies : This compound serves as a substrate for glycosyltransferases, making it valuable for studying enzyme kinetics and carbohydrate interactions .

- Diagnostic Applications : Due to its specific binding properties, it is used in developing assays for detecting glycan-mediated processes associated with diseases like cancer and autoimmune disorders .

Case Studies

- Interaction with Lectins :

-

Viral Binding Studies :

- Research indicated that the compound could inhibit the binding of influenza viruses by mimicking their natural receptors on host cells. This property was highlighted in studies utilizing cell lines expressing hemagglutinin .

Comparative Analysis with Similar Compounds

To understand the unique properties of Neu5Ac α(2-3)Gal β(1-4)GlcNAc-β-pNP, it is beneficial to compare it with other related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Neu5Ac α(2-6)Gal β(1-4)GlcNAc-β-pNP | Different linkage between Neu5Ac and Gal | Affects binding affinity and biological activity |

| Neu5Gc α(2-3)Gal β(1-4)GlcNAc-β-pNP | Contains N-glycolylneuraminic acid | Influences immunogenicity |

特性

IUPAC Name |

(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45N3O21/c1-11(38)32-19-15(40)7-31(30(46)47,54-26(19)21(42)16(41)8-35)55-27-22(43)17(9-36)51-29(24(27)45)53-25-18(10-37)52-28(20(23(25)44)33-12(2)39)50-14-5-3-13(4-6-14)34(48)49/h3-6,15-29,35-37,40-45H,7-10H2,1-2H3,(H,32,38)(H,33,39)(H,46,47)/t15-,16-,17+,18+,19-,20+,21-,22+,23-,24+,25-,26-,27+,28-,29+,31+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJZEVYPUZNYBL-SGZWRCNRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)O[C@@H]3[C@@H](O[C@H]([C@H]([C@H]3O)NC(=O)C)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45N3O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659833 |

Source

|

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501427-92-5 |

Source

|

| Record name | (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-2-[(2S,3S,4R,5S,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。